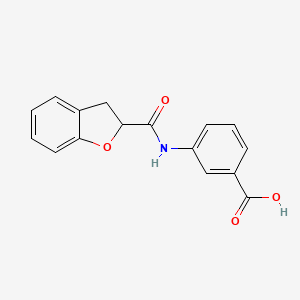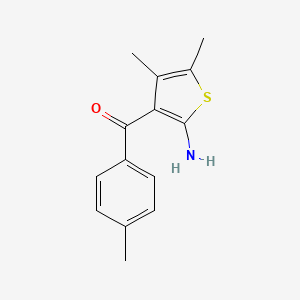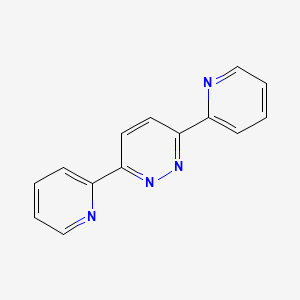![molecular formula C18H17N5O3 B2515655 4-metoxi-1-fenil-5-[3-(1H-1,2,3-triazol-1-il)azetidin-1-carbonil]-1,2-dihidropiridin-2-ona CAS No. 2199304-26-0](/img/structure/B2515655.png)
4-metoxi-1-fenil-5-[3-(1H-1,2,3-triazol-1-il)azetidin-1-carbonil]-1,2-dihidropiridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, an azetidine ring, and a dihydropyridinone moiety
Aplicaciones Científicas De Investigación
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,3-triazole core have been associated with a broad range of pharmacological activities . These activities include antimicrobial effects against Gram-positive bacteria, Gram-negative bacteria, and fungi .
Mode of Action
It’s known that 1,2,3-triazoles can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This characteristic might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been associated with a variety of biological effects , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds has been described, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown good-to-excellent antimicrobial activity , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of similar compounds has been described, which could potentially be influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one: plays a significant role in biochemical reactions due to its unique structure. The triazole ring in the compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenyl moiety of the compound has key interactions within the active site of enzymes, enhancing its binding affinity .
Cellular Effects
The effects of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, particularly in MCF-7 and HCT-116 cell lines . The compound’s ability to interfere with cell signaling pathways makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition . Additionally, the carbonyl group in the compound forms hydrogen bonds with target enzymes, further stabilizing the interaction . These binding interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one: is involved in various metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s triazole ring facilitates its interaction with transport proteins, enhancing its cellular uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and therapeutic effects.
Subcellular Localization
The subcellular localization of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments, further modulating its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the dihydropyridinone moiety. The azetidine ring can be synthesized through nucleophilic substitution reactions involving azetidine precursors . The dihydropyridinone moiety is often introduced through condensation reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,3-triazol-4-yl)methoxybenzaldehyde
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid
Uniqueness
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to its combination of structural features, including the triazole, azetidine, and dihydropyridinone moieties. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds .
Propiedades
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-16-9-17(24)22(13-5-3-2-4-6-13)12-15(16)18(25)21-10-14(11-21)23-8-7-19-20-23/h2-9,12,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASHJVLINVJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)




![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine](/img/structure/B2515584.png)

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)


